molecular formula C16H27Br B8273370 1-Bromohexadeca-11-en-7-yne

1-Bromohexadeca-11-en-7-yne

Cat. No. B8273370
M. Wt: 299.29 g/mol
InChI Key: HHZGMKKOCROKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromohexadeca-11-en-7-yne is a useful research compound. Its molecular formula is C16H27Br and its molecular weight is 299.29 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H27Br

Molecular Weight

299.29 g/mol

IUPAC Name

16-bromohexadec-5-en-9-yne

InChI

InChI=1S/C16H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3

InChI Key

HHZGMKKOCROKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC#CCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

On the other hand, 1,8-dibromo-1-octyne and a copper halide as the catalyst are dissolved in tetrahydrofuran in a reaction vessel to form a reaction mixture, into which the above prepared Grignard reagent in tetrahydrofuran is added dropwise to effect the reaction between the reactants followed by hydrolysis and distillation to give 1-bromohexadeca-11-en-7-yne. The reaction is expressed by the following reaction equation:
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reactant
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[Compound]
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copper halide
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reactant
Reaction Step One
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solvent
Reaction Step One
[Compound]
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Grignard reagent
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

In particular, 7,11-hexadecadienyl acetate expressed by the formula CH3 (CH2)3CH=CH(CH2)2CH=CH(CH2)6OCOCH3 is prepared by first reacting a Grignard reagent of 1-halo-3-octene and 1,8-dibromo-1-octyne to form 1-bromohexadeca-11-en-7-yne which is then acetylated and partially hydrogenated in the presence of a Lindlar catalyst.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Grignard reagent
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reactant
Reaction Step Two
[Compound]
Name
1-halo-3-octene
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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